molecular formula C18H32O16 B179266 Dextran CAS No. 9004-54-0

Dextran

Cat. No.: B179266
CAS No.: 9004-54-0
M. Wt: 504.4 g/mol
InChI Key: FZWBNHMXJMCXLU-UHFFFAOYSA-N
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Description

Dextran is a complex branched glucan, a polysaccharide derived from the condensation of glucose. It was originally discovered by Louis Pasteur as a microbial product in wine. The polymer main chain consists of α-1,6 glycosidic linkages between glucose monomers, with branches from α-1,3 linkages. This characteristic branching distinguishes this compound from dextrin, which is a straight chain glucose polymer tethered by α-1,4 or α-1,6 linkages .

Preparation Methods

Dextran is produced from sucrose by certain lactic acid bacteria of the family Lactobacillus. Species include Leuconostoc mesenteroides and Streptococcus mutans. The structure of this compound produced depends not only on the family and species of the bacterium but also on the strain. They are separated by fractional precipitation from protein-free extracts using ethanol .

In industrial production, this compound is synthesized by microbial fermentation. The bacteria Leuconostoc mesenteroides is commonly used for this purpose. The fermentation process involves the conversion of sucrose into this compound by the enzyme dextransucrase. The resulting this compound is then purified through processes such as precipitation, filtration, and dialysis .

Chemical Reactions Analysis

Dextran undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: this compound can be oxidized using oxidizing agents such as periodate, which cleaves the C-C bonds in the glucose units, resulting in the formation of aldehyde groups.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, which converts aldehyde groups to hydroxyl groups.

    Substitution: this compound can undergo substitution reactions where functional groups are introduced into the polymer chain.

Common reagents used in these reactions include periodate for oxidation, sodium borohydride for reduction, and monochloroacetic acid for substitution. The major products formed from these reactions include oxidized this compound, reduced this compound, and substituted this compound derivatives .

Scientific Research Applications

Dextran has a wide range of scientific research applications due to its biocompatibility and versatility:

    Chemistry: this compound is used as a stabilizing agent for nanoparticles and as a matrix for size-exclusion chromatography.

    Biology: In biological research, this compound is used as a cryoprotectant for cells and tissues, and as a component in cell culture media.

    Medicine: this compound is used as a blood plasma volume expander in hypovolemia and as an antithrombotic agent to reduce blood viscosity and prevent thrombosis. .

    Industry: In the food industry, this compound is used as a thickening agent, stabilizer, and emulsifier.

Mechanism of Action

The mechanism of action of dextran varies depending on its application. In medicine, this compound acts as a blood plasma volume expander by increasing the osmotic pressure in the blood vessels, which helps to maintain blood volume and pressure. It also binds to erythrocytes, platelets, and vascular endothelium, increasing their electronegativity and reducing erythrocyte aggregation and platelet adhesiveness. This antithrombotic effect helps to prevent thrombosis .

In drug delivery systems, this compound-based hydrogels and micelles encapsulate therapeutic agents and release them in a controlled manner. The release mechanism is often triggered by changes in pH, temperature, or ionic strength, which cause the this compound matrix to swell or degrade, releasing the encapsulated drug .

Comparison with Similar Compounds

Dextran is often compared with other polysaccharides such as dextrin, cellulose, and starch.

    Dextrin: Unlike this compound, dextrin is a straight chain glucose polymer with α-1,4 or α-1,6 linkages. This compound’s branched structure gives it unique properties such as higher solubility and viscosity.

    Cellulose: Cellulose is a linear polysaccharide with β-1,4 glycosidic linkages. It is insoluble in water and has high tensile strength, making it suitable for use in textiles and paper production.

    Starch: Starch is composed of two types of glucose polymers, amylose (linear) and amylopectin (branched). .

This compound’s unique branching structure and biocompatibility distinguish it from these similar compounds, making it a versatile and valuable material in various fields.

Properties

IUPAC Name

2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWBNHMXJMCXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864149
Record name Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexose
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Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dextran 1: White to off-white hygroscopic solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS]
Record name Dextran
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Solubility

Soluble
Record name Dextran
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Mechanism of Action

In preclinical studies, the mechanism of action is thought to be related to the blockage of the uptake of tissue plasminogen activator by mannose-binding receptors. This process has a direct effect by enhancing endogenous fibrinolysis.
Record name Dextran
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CAS No.

9004-54-0
Record name Dextran
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Record name Dextran
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Record name Dextran
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Melting Point

>254ºC
Record name Dextran
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Customer
Q & A

Q1: Does the molecular weight of dextran vary?

A2: Yes, this compound exists in a range of molecular weights, from a few kDa to several hundred kDa. The molecular weight influences its physical properties and applications. For instance, high molecular weight dextrans (T2000) can impact sucrose crystal shape differently than low molecular weight dextrans (T40). []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Several techniques are employed, including:

  • Nuclear Magnetic Resonance (NMR): Used to identify chemical shifts characteristic of this compound structure and monitor this compound efflux from stored corneas. [, ]
  • Fourier Transform Infrared Spectroscopy (FTIR): Provides information on functional groups present in this compound and its derivatives. []
  • Ultraviolet-Visible Spectrophotometry (UV-Vis): Used to study this compound complexation with metal ions like Cu(II) and analyze this compound levels in serum samples. [, ]

Q3: How does the molecular weight of this compound affect its application in drug delivery?

A3: this compound’s molecular weight plays a crucial role in drug delivery:

  • Low molecular weight dextrans: Clear rapidly from the injection site, making them suitable for sentinel node detection but less effective for prolonged drug release. []
  • High molecular weight dextrans: Can induce a stronger immune response and may persist longer in circulation, potentially suitable for sustained drug release. [, ]

Q4: How is this compound used in affinity chromatography?

A6: this compound can be grafted onto chromatographic media to enhance protein binding. For example, this compound-grafted Protein A media exhibited a 24% increase in immunoglobulin G binding capacity compared to non-grafted media. []

Q5: How does this compound interact with the immune system?

A7: this compound can elicit an immune response, primarily mediated by antibodies. Studies in guinea pigs demonstrated that this compound acts as an antigen, inducing delayed dermal reactions and antibody production. This response is strain-dependent, highlighting the role of genetic factors. []

Q6: Does this compound interact with specific receptors?

A9: Yes, certain this compound derivatives exhibit receptor-mediated interactions. For example, (99m)Tc-DTPA-mannosyl-dextran binds to mannose-terminated glycoprotein receptors, facilitating targeted delivery to lymph nodes. []

Q7: How does this compound affect blood clotting?

A10: this compound can influence blood clotting by altering blood viscosity and interacting with platelets. Low molecular weight dextrans like enoxaparin demonstrate antithrombotic properties and are used for prophylaxis against deep vein thrombosis. [, ]

Q8: Is this compound biodegradable?

A11: Yes, this compound is biodegradable. Specific bacteria, such as Flavobacterium multivorum, produce dextranases, enzymes that break down this compound. This biodegradability makes this compound a more environmentally friendly option compared to some synthetic polymers. [, ]

Q9: What are potential future directions for this compound research?

A9: Research on this compound continues to explore its vast potential in diverse areas, including:

  • Drug Delivery: Developing targeted this compound conjugates for specific diseases like cancer. []
  • Biomaterials: Utilizing this compound-based hydrogels for tissue engineering and regenerative medicine. []
  • Biosensors: Exploiting this compound’s properties for the development of sensitive and specific biosensing platforms. []

Q10: Are there alternatives to this compound in its various applications?

A10: Yes, depending on the specific application, alternatives to this compound include:

  • Hydroxyethyl starch (HES): Similar to this compound in its volemic effects, but with less impact on coagulation. []
  • Polyvinylpyrrolidone (PVP): Used as a plasma expander and in various pharmaceutical formulations. []
  • Gelatin: A natural polymer with applications in drug delivery and tissue engineering. []

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